VE-821

Overview

Description

VE-821 is a potent and selective inhibitor of the protein kinase ATR (Ataxia Telangiectasia and Rad3-related). ATR is a key regulator of the cellular response to DNA damage and replication stress. This compound has gained significant attention in the field of cancer research due to its ability to sensitize cancer cells to DNA-damaging agents and radiation therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VE-821 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: VE-821 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, altering its chemical properties.

Substitution: Substitution reactions can introduce different substituents on the pyrazine ring, potentially modifying its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

VE-821 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the role of ATR in DNA damage response and replication stress.

Biology: It is employed in cell biology studies to investigate the effects of ATR inhibition on cell cycle progression and apoptosis.

Medicine: this compound is being explored as a potential therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents and radiation therapy.

Industry: this compound is used in the development of new cancer therapies and as a reference compound in drug discovery

Mechanism of Action

VE-821 exerts its effects by selectively inhibiting ATR, a key protein kinase involved in the DNA damage response. ATR activation is triggered by replication stress and DNA damage, leading to the phosphorylation of downstream targets such as Chk1. By inhibiting ATR, this compound disrupts the DNA damage response, leading to increased sensitivity of cancer cells to DNA-damaging agents and radiation. This results in enhanced cell death and reduced tumor growth .

Comparison with Similar Compounds

VX-970: Another ATR inhibitor with similar properties to VE-821.

AZD6738: A potent ATR inhibitor used in cancer research.

Berzosertib: An ATR inhibitor in clinical trials for cancer therapy

Comparison: this compound is unique in its high selectivity for ATR and its ability to sensitize cancer cells to a wide range of DNA-damaging agents. Compared to other ATR inhibitors, this compound has shown strong synergy with genotoxic agents and radiation, making it a valuable tool in cancer research .

Biological Activity

VE-821, a selective ATP-competitive inhibitor of ATR (Ataxia Telangiectasia and Rad3-related protein), has garnered attention in cancer research for its ability to sensitize various cancer cells to DNA-damaging agents. This article provides an overview of the biological activity of this compound, highlighting its mechanisms, effects on different cancer types, and relevant case studies.

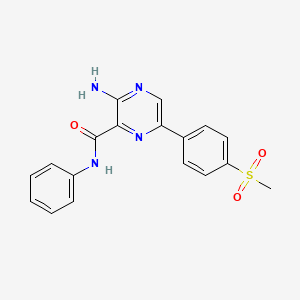

- Chemical Name : 3-Amino-6-[4-(methlsulfonyl)phenyl]-N-phenyl-2-pyrazinecarboxamide

- CAS Number : 1232410-49-9

- Ki Value : 13 nM (high affinity)

- Selectivity : Over 75-fold selectivity for ATR compared to related kinases (e.g., mTOR, DNA-PK) .

This compound inhibits the ATR signaling pathway, which is crucial for the cellular response to DNA damage. By blocking this pathway, this compound:

- Disables Checkpoints : It abrogates the S-phase replication elongation checkpoint and the replication origin-firing checkpoint, allowing cells to progress through the cell cycle despite DNA damage .

- Induces Apoptosis : The inhibition of ATR leads to increased levels of phosphorylated γH2AX, a marker of DNA double-strand breaks, indicating enhanced apoptosis in cancer cells .

- Enhances Chemosensitivity : this compound has been shown to sensitize cancer cells to various chemotherapeutic agents, including gemcitabine and cisplatin, by reversing DNA damage repair mechanisms .

Biological Activity in Cancer Types

This compound's efficacy has been studied across several cancer types:

1. Pancreatic Cancer

This compound significantly enhances the sensitivity of pancreatic cancer cells (e.g., MiaPaCa-2) to gemcitabine and radiation therapy. This combination treatment leads to increased apoptosis and reduced tumor growth in preclinical models .

2. Gastric Cancer

In gastric cancer cell lines, this compound not only sensitizes cells to cisplatin but also reverses STAT3 activation induced by cisplatin treatment. This suggests a potential therapeutic strategy for patients resistant to conventional chemotherapy .

3. Colorectal Cancer

This compound induces cell death in colorectal cancer cell lines in vitro and enhances the efficacy of DNA-damaging anticancer agents .

4. Ovarian and Lung Cancer

Research indicates that this compound can increase chemosensitivity in ovarian and lung cancer models by targeting the ATR-mediated DNA damage response .

Case Studies and Research Findings

Several studies have demonstrated this compound's potential as a therapeutic agent:

Q & A

Basic Research Questions

Q. What is the molecular mechanism of VE-821 as an ATR inhibitor, and how is its selectivity validated experimentally?

this compound is a potent ATP-competitive inhibitor of ATR kinase, with a Ki of 13 nM and IC₅₀ of 26 nM in cell-free assays. Its selectivity is demonstrated through kinase profiling, showing minimal cross-reactivity with related PIKK family kinases:

- ATM (Ki = 16 μM)

- DNA-PK (Ki = 2.2 μM)

- mTOR (Ki >1 μM)

- PI3Kγ (Ki = 3.9 μM) . Methodologically, selectivity is confirmed via immunoblotting for phosphorylation of downstream targets (e.g., Chk1 Ser345 for ATR activity) and kinase inhibition assays .

Q. What are the standard in vitro concentrations of this compound, and how do researchers mitigate off-target effects?

this compound is typically used at 1–10 μM in cell-based studies. At 2 μM, it selectively inhibits ATR without affecting mTOR, whereas 10 μM may suppress mTOR activity, complicating data interpretation . To validate specificity:

- Monitor phosphorylation of mTOR substrates (e.g., p70S6K).

- Use lower concentrations (1–2 μM) for ATR-specific effects.

- Include controls with selective mTOR inhibitors to isolate ATR-dependent phenotypes .

Q. How does this compound influence DNA damage response (DDR) pathways in cancer cells?

this compound blocks ATR-mediated DDR signaling by inhibiting Chk1 phosphorylation (Ser345), which disrupts cell cycle checkpoints (e.g., G2/M arrest) and sensitizes cells to replication stress. For example:

- In irradiated HT29 cells, this compound suppresses H2AX phosphorylation (γH2AX), impairing DNA repair .

- Combined with cisplatin, it synergistically enhances apoptosis in H23 and OVCAR-8 cells by preventing damage resolution .

Advanced Research Questions

Q. Why does this compound exhibit concentration-dependent phenotypic changes (e.g., radiosensitization vs. cytotoxicity)?

At 2 μM, this compound primarily inhibits ATR, causing radiosensitization and G2/M checkpoint disruption without reducing cell viability. At 10 μM, it additionally inhibits mTOR, leading to proliferation arrest and cytotoxicity. Key experimental validations include:

- Phosphoproteomic analysis showing mTOR substrate dephosphorylation at 10 μM .

- Clonogenic assays demonstrating reduced survival in MOLT-4 cells at 10 μM but not 2 μM . Recommendation : Use 2 μM for ATR-specific studies and 10 μM for combinatorial toxicity assays .

Q. What methodologies are employed to assess this compound's metabolic and phosphoproteomic effects in cancer cells?

- Phosphoproteomics : LC-MS/MS quantifies phosphorylation changes in DDR proteins (e.g., Chk1, ATM). Subnetwork analysis identifies clusters affected by this compound, such as DNA repair and cell cycle regulation pathways .

- Metabolomics : Targeted LC-MS reveals this compound-induced depletion of dNTPs and disruption of pentose phosphate pathway intermediates, impairing DNA repair .

- Functional assays : Colony formation and γH2AX foci assays validate radiosensitization .

Q. How does hypoxia influence this compound efficacy, and what experimental models are used to study this?

Hypoxia enhances this compound’s cytotoxicity due to impaired DNA repair under low oxygen. In RKO cells:

- This compound (1 μM) combined with radiation (2–6 Gy) under hypoxia (0.5–2% O₂) reduces clonogenic survival by 50–75% compared to normoxia .

- 3D spheroid models mimic tumor microenvironments, showing increased apoptosis post-reoxygenation . Protocol : Pre-treat cells with this compound 1 h before irradiation and maintain hypoxia for 24 h post-treatment .

Q. How do researchers resolve contradictions in this compound’s effects on ATM-deficient vs. ATM-proficient cells?

Studies report conflicting data on whether ATM loss enhances this compound sensitivity. Resolution strategies include:

- Validating ATM status via Western blot (e.g., pATM Ser1981).

- Using isogenic cell lines (ATM⁺/⁻) to isolate ATR-specific effects .

- Combining this compound with ATM inhibitors (e.g., KU-60019) to assess synthetic lethality .

Q. Methodological Best Practices

- Dose Optimization : Conduct dose-response curves (0.5–10 μM) with viability assays (e.g., MTT) to identify ATR-specific vs. off-target ranges .

- Combination Therapies : For synergy studies (e.g., cisplatin, gemcitabine), pre-treat cells with this compound 1–2 h before chemotherapeutic agents .

- Data Validation : Use multiple endpoints (e.g., γH2AX foci, clonogenic survival, metabolomics) to confirm ATR pathway inhibition .

Properties

IUPAC Name |

3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIHHZKTCSNTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679574 | |

| Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232410-49-9 | |

| Record name | VE-821 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232410499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VE-821 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF884TQ935 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.